molecular formula C8H5ClF2O2 B7964376 2-Chloro-3,4-difluorophenylacetic acid

2-Chloro-3,4-difluorophenylacetic acid

Cat. No.: B7964376
M. Wt: 206.57 g/mol
InChI Key: PVABAIILZJYXBE-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluorophenylacetic acid is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-difluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the chlorination and fluorination of phenylacetic acid using appropriate halogenating agents under controlled conditions. For example, the reaction can be carried out using chlorine gas and fluorine gas in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-difluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3,4-difluorophenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-difluorophenylacetic acid involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorophenylacetic acid
  • 2,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylacetic acid

Uniqueness

2-Chloro-3,4-difluorophenylacetic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-chloro-3,4-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVABAIILZJYXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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